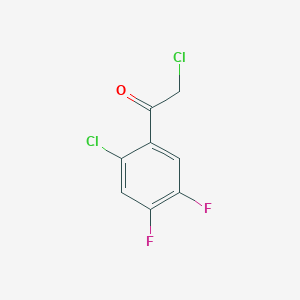

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one

CAS No.: 133117-00-7

Cat. No.: VC18238481

Molecular Formula: C8H4Cl2F2O

Molecular Weight: 225.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133117-00-7 |

|---|---|

| Molecular Formula | C8H4Cl2F2O |

| Molecular Weight | 225.02 g/mol |

| IUPAC Name | 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |

| Standard InChI Key | IRFMSGMTDMINPP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound features a central acetophenone backbone substituted with chlorine at the α-carbon and a 2-chloro-4,5-difluorophenyl group at the ketone position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 225.03 g/mol | |

| IUPAC Name | 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one | |

| CAS Number | 133117-00-7 | |

| SMILES | ClC(C(=O)C1=C(C(=C(C=C1)F)F)Cl |

The presence of electron-withdrawing groups (Cl, F) enhances the electrophilicity of the ketone, facilitating nucleophilic addition reactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via Friedel-Crafts acylation, where 2-chloro-4,5-difluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., ) . Alternative methods include:

-

Ionic liquid-mediated synthesis: Improved yield (85–90%) under mild conditions (0–30°C) .

-

Enzymatic reduction: Asymmetric reduction using ketoreductases to produce chiral alcohols (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol) .

Table 1: Optimization of Reaction Conditions

| Parameter | Friedel-Crafts Acylation | Enzymatic Reduction |

|---|---|---|

| Catalyst | LK08 ketoreductase | |

| Temperature | 0–30°C | 25–40°C |

| Solvent | Dichloromethane | Toluene/IPA mixture |

| Yield | 85–90% | >99% (with 98% e.e.) |

| Scale | Lab-scale (1–5 kg) | Industrial (300 g batches) |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to chiral alcohols used in antifungal agents (e.g., luliconazole) . Enzymatic reduction produces (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate with >99% enantiomeric excess (e.e.) .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials show efficacy against Amaranthus retroflexus at IC = 15 µM.

Material Science

The difluorophenyl moiety enhances thermal stability, making it suitable for high-performance polymer coatings .

Physicochemical Properties

Thermal and Spectral Data

-

Melting Point: 56–58°C (analogous to 2-chloro-1-(2,5-difluorophenyl)ethanone) .

-

Boiling Point: 240.5°C at 760 mmHg (estimated via group contribution methods) .

-

NMR: NMR (CDCl): δ 7.45–7.55 (m, 2H, aromatic), δ 4.85 (s, 2H, CHCl) .

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume